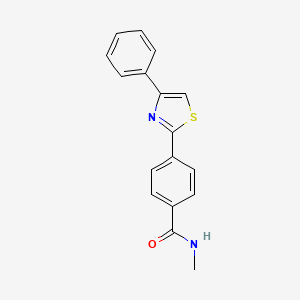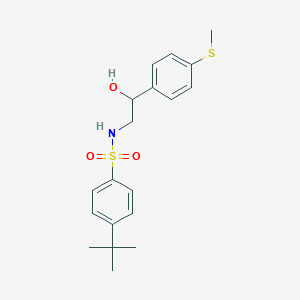
4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies.
Scientific Research Applications
Prevention of Cerebral Vasospasm
Research has explored the efficacy of endothelin receptor antagonists, including compounds similar to "4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide," in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Oral administration of these antagonists significantly reduced the constriction of the basilar artery, suggesting their potential as treatment for vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Contraction of Human Airway Smooth Muscle
Studies have investigated the effect of bosentan, a compound structurally related to "4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide," on the contraction of human airway smooth muscle by endothelin-1. The findings indicate that bosentan can inhibit contractions induced by endothelin, suggesting its utility in treating conditions associated with airway constriction (Takahashi et al., 1997).
Catalysis and Material Science
The compound has been used in the design and synthesis of sulfonamide-substituted iron phthalocyanines, showcasing remarkable stability under oxidative conditions and efficiency in the oxidation of olefins. This application highlights its potential in catalysis and as a component in material science (Işci et al., 2014).
Antimicrobial Activity
Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include structural motifs similar to "4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide," has shown promising antimicrobial activity against various bacteria and fungi, indicating its potential application in developing new antimicrobial agents (Sarvaiya et al., 2019).
properties
IUPAC Name |
4-tert-butyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-19(2,3)15-7-11-17(12-8-15)25(22,23)20-13-18(21)14-5-9-16(24-4)10-6-14/h5-12,18,20-21H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUELQMWPAWMCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


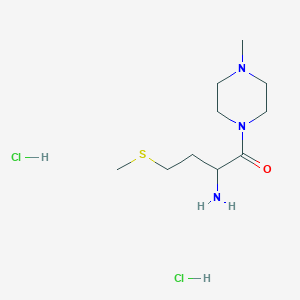
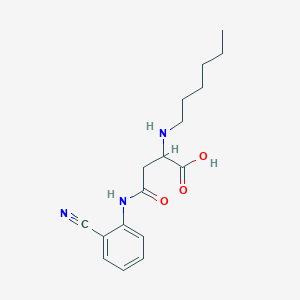
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)
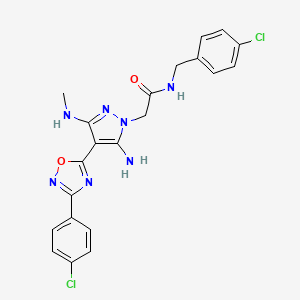
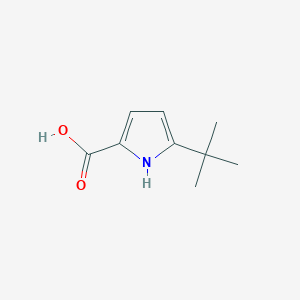
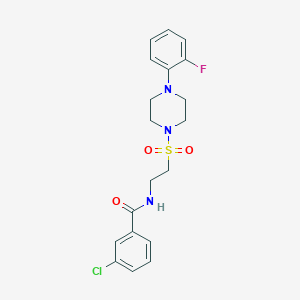
![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)
![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
![1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine](/img/structure/B2704023.png)

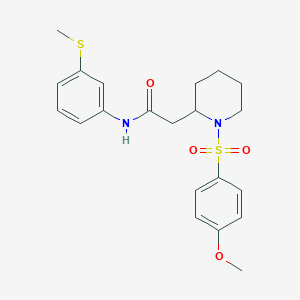
![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)
